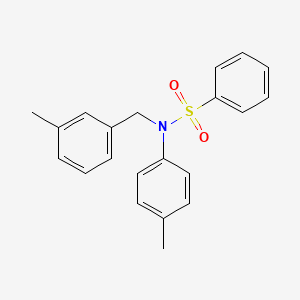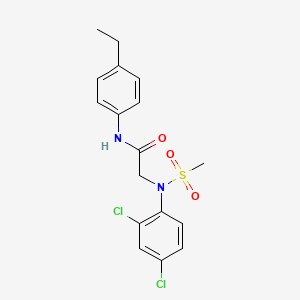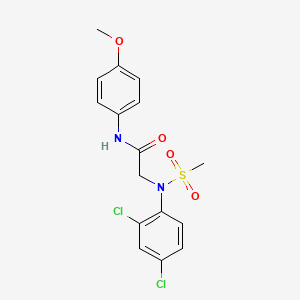
N-(3-methylbenzyl)-N-(4-methylphenyl)benzenesulfonamide
Descripción general
Descripción
N-(3-methylbenzyl)-N-(4-methylphenyl)benzenesulfonamide, commonly known as TAK-715, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of interesting biological activities. In
Aplicaciones Científicas De Investigación
TAK-715 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. TAK-715 has been shown to inhibit the activity of several kinases such as p38 MAP kinase, JNK, and ERK, which are involved in the regulation of inflammation and pain. TAK-715 has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Mecanismo De Acción
TAK-715 exerts its biological activities by inhibiting the activity of several kinases involved in the regulation of inflammation and pain. It has been found to inhibit the activity of p38 MAP kinase, JNK, and ERK. These kinases are involved in the activation of transcription factors such as NF-κB and AP-1, which regulate the production of pro-inflammatory cytokines. TAK-715 has also been found to inhibit the production of prostaglandins, which are involved in the regulation of pain and inflammation.
Biochemical and physiological effects:
TAK-715 has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. TAK-715 has also been found to reduce the production of prostaglandins, which are involved in the regulation of pain and inflammation. TAK-715 has been shown to reduce the severity of arthritis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-715 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target kinases. It has been found to exhibit good oral bioavailability and pharmacokinetic properties. TAK-715 has also been found to be relatively safe and well-tolerated in animal studies.
However, there are some limitations to the use of TAK-715 in lab experiments. It has been found to exhibit some off-target effects, which may complicate the interpretation of results. TAK-715 may also exhibit some species-specific effects, which may limit its use in certain animal models.
Direcciones Futuras
There are several future directions for the study of TAK-715. One area of interest is the development of more selective and potent inhibitors of p38 MAP kinase, JNK, and ERK. Another area of interest is the investigation of the potential therapeutic applications of TAK-715 in other disease models such as cancer and neurological disorders. TAK-715 may also be used as a tool compound to investigate the role of kinases in various biological processes.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-N-[(3-methylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-17-11-13-20(14-12-17)22(16-19-8-6-7-18(2)15-19)25(23,24)21-9-4-3-5-10-21/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMLQJCXJBAMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({[3-(2-furoyl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B3503700.png)


![methyl 2-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B3503736.png)
![N-(4-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3503738.png)

![3-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B3503750.png)
![methyl 4-methyl-3-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B3503762.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)benzamide](/img/structure/B3503769.png)
![4-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B3503770.png)
![N-(2-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3503774.png)
![[4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)phenyl]acetic acid](/img/structure/B3503779.png)
![methyl 4-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3503788.png)

